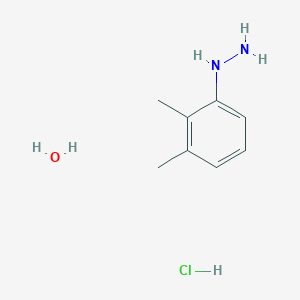

2,3-Dimethylphenylhydrazine hydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- 2,3-Dimethylphenylhydrazine hydrochloride hydrate is a chemical compound used in various chemical reactions and syntheses. Its properties and reactions have been studied in different contexts, although specific details on its introduction in the literature are scarce.

Synthesis Analysis

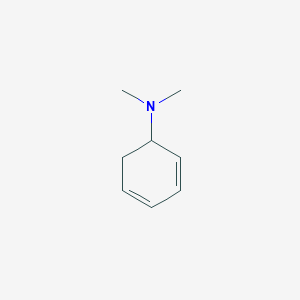

- Fischer indole synthesis research describes reactions involving similar compounds, such as N′-methyl-2,6-dimethylphenylhydrazine hydrochloride. These studies highlight the compound's role in producing indoles and related structures (Bajwa & Brown, 1970).

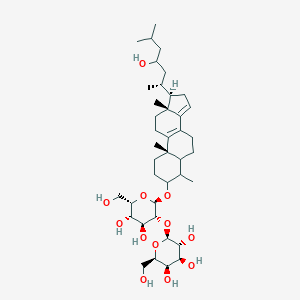

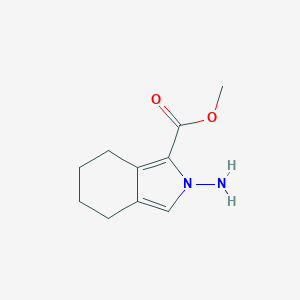

Molecular Structure Analysis

- Crystallographic studies on related hydrazine compounds provide insights into molecular structures, highlighting features like hydrogen bonding and molecular conformations (Katrusiak & Katrusiak, 1996).

Chemical Reactions and Properties

- 2,3-Dimethylphenylhydrazine hydrochloride hydrate undergoes various chemical reactions, forming complex structures like trimethylindoles and other indole derivatives in specific conditions (Bajwa & Brown, 1969).

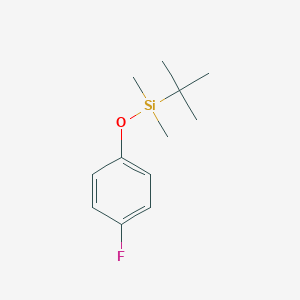

Physical Properties Analysis

- Specific studies detailing the physical properties of 2,3-Dimethylphenylhydrazine hydrochloride hydrate are not readily available. However, general characteristics of hydrazine compounds, including solubility and crystalline forms, can be inferred from related research.

Chemical Properties Analysis

- The chemical properties of 2,3-Dimethylphenylhydrazine hydrochloride hydrate, such as reactivity with various aldehydes and ketones, are documented, illustrating its role in synthesizing diverse organic compounds (Bajwa & Brown, 1969; 1970).

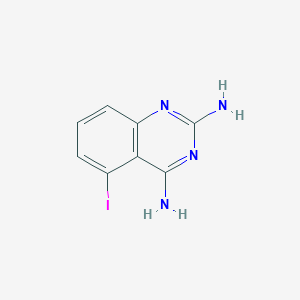

Aplicaciones Científicas De Investigación

Applications in Cancer Research

Hydrazine derivatives, including compounds similar to 2,3-dimethylphenylhydrazine hydrochloride hydrate, have been extensively studied for their applications in cancer research. 1,2-dimethylhydrazine (DMH) is a well-documented carcinogen used to induce colon cancer in animal models. Studies exploring DMH-induced colon carcinogenesis in rodents have provided significant insights into the biochemical, molecular, and histological mechanisms of colon cancer development. These insights are crucial for understanding the early stages of carcinogenesis and for evaluating potential cancer therapies (Venkatachalam et al., 2020).

Environmental and Health Concerns

Research on hydrazine derivatives also highlights significant environmental and health concerns associated with their use. Hydrazines, including compounds structurally related to 2,3-dimethylphenylhydrazine hydrochloride hydrate, are identified as potential carcinogens, posing risks to human health. Studies have shown that exposure to hydrazines can lead to the development of cancer, emphasizing the need for caution in their handling and use in research and industrial applications (Tóth, 2000).

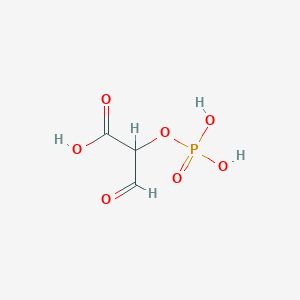

Synthetic Applications in Chemistry

Hydrazine derivatives play a significant role in synthetic chemistry, including the synthesis of pyrazole heterocycles. Pyrazole moiety is a critical pharmacophore in many biologically active compounds, underlining the importance of these heterocycles in medicinal chemistry. Techniques involving condensation followed by cyclization have been successfully applied to synthesize pyrazole-appended heterocyclic skeletons, demonstrating the versatility of hydrazine derivatives in organic synthesis (Dar & Shamsuzzaman, 2015).

Toxicology and Safety Considerations

The toxicological aspects of hydrazine derivatives, including potential carcinogenicity, are critical areas of research. Understanding the mechanisms of action, biotransformation, and the antioxidant enzyme involvement in the toxicity of hydrazines is essential for assessing their safety and mitigating risks associated with their use. This knowledge aids in the development of safer compounds and informs regulatory guidelines for their handling and disposal (Venkatachalam et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(2,3-dimethylphenyl)hydrazine;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH.H2O/c1-6-4-3-5-8(10-9)7(6)2;;/h3-5,10H,9H2,1-2H3;1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLHVQVBNFKKSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)C.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenylhydrazine hydrochloride hydrate | |

CAS RN |

123333-92-6 |

Source

|

| Record name | Hydrazine, (2,3-dimethylphenyl)-, hydrochloride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylphenylhydrazine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)